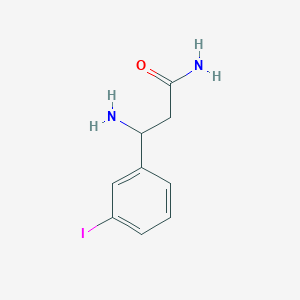![molecular formula C8H11F2N3 B13315392 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13315392.png)
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H11F2N3 It is characterized by the presence of a difluorocyclobutyl group attached to a pyrazol-3-amine moiety
Preparation Methods
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of reactions starting from commercially available precursors. This often involves halogenation and cyclization reactions.
Attachment to Pyrazol-3-amine: The difluorocyclobutyl intermediate is then reacted with pyrazol-3-amine under specific conditions to form the final compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule. It may have applications in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine: The compound’s potential medicinal properties are being investigated, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride: This compound features a difluorocyclobutyl group attached to a different amine moiety.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11F2N3 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)3-6(4-8)5-13-2-1-7(11)12-13/h1-2,6H,3-5H2,(H2,11,12) |
InChI Key |
YFCOGPOTGCMCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



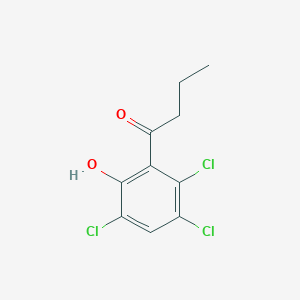
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
amine](/img/structure/B13315327.png)
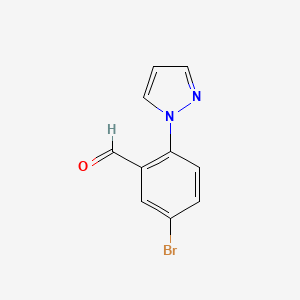
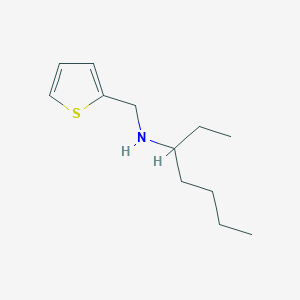
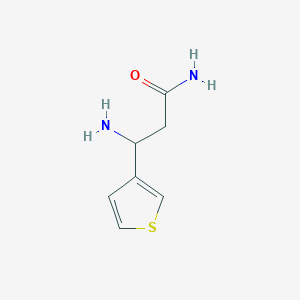
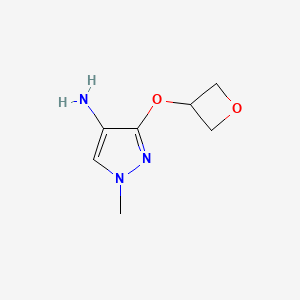
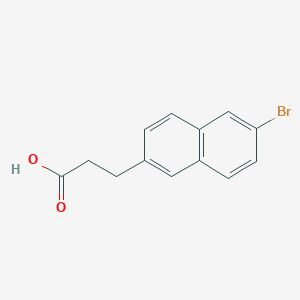
![6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13315359.png)
![2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13315365.png)
